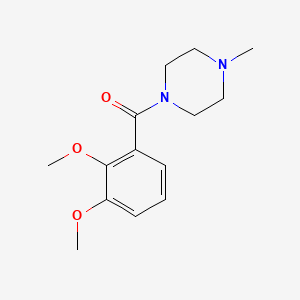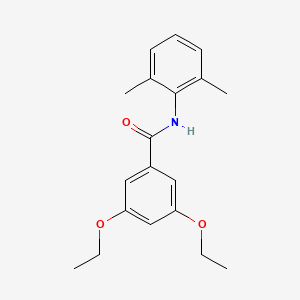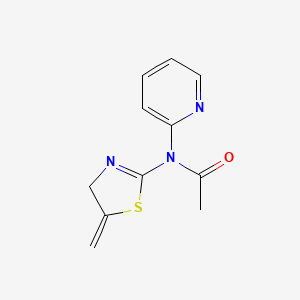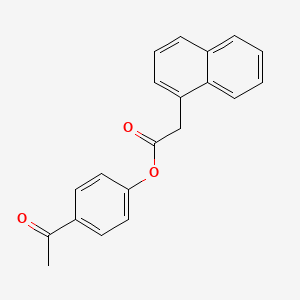![molecular formula C15H11NO6 B5878179 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)
5-{[3-(2-furyl)acryloyl]amino}isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-(2-furyl)acryloyl]amino}isophthalic acid, also known as FAIA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. FAIA is a derivative of isophthalic acid, which is a widely used chemical in the production of polymers and plastics. The addition of the furyl and acryloyl groups to isophthalic acid creates a molecule that has a variety of interesting properties, including the ability to interact with biological systems.
作用機序
The mechanism of action of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid is not fully understood, but it is believed to involve the interaction of the molecule with certain biomolecules in the body. 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been shown to bind to proteins and other biomolecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has a variety of biochemical and physiological effects in the body. For example, 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been shown to inhibit the activity of certain enzymes, which can have implications for the treatment of diseases such as cancer. Additionally, 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid in scientific research is its unique properties, which make it a useful tool for studying biological systems. Additionally, 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid in lab experiments, such as its potential toxicity and the need for specialized equipment to detect its fluorescent properties.
将来の方向性
There are many potential future directions for research involving 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid. One area of interest is the development of new methods for synthesizing 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid, which could lead to more efficient and cost-effective production. Additionally, there is potential for using 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid as a tool for studying the structure and function of proteins and other biomolecules. Further research is also needed to fully understand the mechanism of action of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid and its potential applications in the treatment of various diseases.
合成法
The synthesis of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid can be achieved through a multi-step process that involves the reaction of isophthalic acid with various reagents. One common method involves the reaction of isophthalic acid with furfurylamine in the presence of acetic anhydride and sulfuric acid. This reaction produces an intermediate compound that can be further reacted with acryloyl chloride to produce 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid.
科学的研究の応用
5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been studied extensively for its potential applications in various fields of science. One area of research involves the use of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid as a fluorescent probe for detecting the presence of certain biomolecules, such as proteins and DNA. This is due to the unique fluorescent properties of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid, which allow it to emit light when exposed to certain wavelengths of light.
特性
IUPAC Name |
5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c17-13(4-3-12-2-1-5-22-12)16-11-7-9(14(18)19)6-10(8-11)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEHCGNRTORXBR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzene-1,3-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878114.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)



![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)